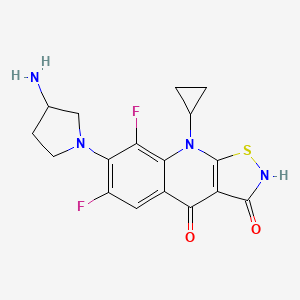

A-65282

Descripción

Propiedades

Número CAS |

135906-72-8 |

|---|---|

Fórmula molecular |

C17H16F2N4O2S |

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

7-(3-aminopyrrolidin-1-yl)-9-cyclopropyl-6,8-difluoro-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |

InChI |

InChI=1S/C17H16F2N4O2S/c18-10-5-9-13(12(19)14(10)22-4-3-7(20)6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h5,7-8H,1-4,6,20H2,(H,21,25) |

Clave InChI |

NUOJLJDXSSHQBA-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCC(C5)N)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 65282; A-65282; A65282 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Neprilysin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neprilysin (NEP), a neutral endopeptidase, plays a critical role in cardiovascular and renal homeostasis through its degradation of several vasoactive peptides. Inhibition of this enzyme has emerged as a key therapeutic strategy, particularly in the management of heart failure. This technical guide provides an in-depth exploration of the mechanism of action of neprilysin inhibitors, with a focus on the well-characterized inhibitor Sacubitril and its active metabolite, LBQ657. We will delve into the molecular interactions, signaling pathways, and the broader physiological consequences of neprilysin inhibition. This document will also present available quantitative data and outline the general experimental protocols used to characterize these inhibitors.

Introduction to Neprilysin

Neprilysin (EC 3.4.24.11), also known as neutral endopeptidase, is a zinc-dependent metalloprotease.[1][2] It is a membrane-bound enzyme ubiquitously expressed in various tissues, including the kidneys, lungs, heart, and endothelial cells.[3][4] The primary function of neprilysin is the enzymatic degradation of a wide range of biologically active peptides.[5][6]

Neprilysin's substrates include, but are not limited to:

-

Natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[1][5]

-

Adrenomedullin: A vasodilator peptide.[7]

-

Substance P: A neuropeptide involved in inflammation and pain.[5]

-

Angiotensin I and II: Components of the renin-angiotensin-aldosterone system (RAAS).[5][6]

-

Endothelin-1: A potent vasoconstrictor.[8]

By degrading these peptides, neprilysin plays a pivotal role in regulating blood pressure, fluid volume, and cardiovascular tone. In pathological states such as heart failure, increased neprilysin activity can lead to the excessive breakdown of beneficial natriuretic peptides, contributing to disease progression.[5]

The Mechanism of Action of Neprilysin Inhibitors

Neprilysin inhibitors are designed to block the active site of the neprilysin enzyme, thereby preventing the degradation of its vasoactive peptide substrates. The general mechanism involves the binding of the inhibitor to the enzyme's active site, which contains a catalytic zinc ion essential for its peptidase activity.

The primary therapeutic effect of neprilysin inhibition stems from the increased bioavailability of natriuretic peptides (ANP and BNP).[1][2] Elevated levels of these peptides lead to:

-

Vasodilation: Relaxation of blood vessels, leading to reduced blood pressure.[1][5]

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, reducing fluid overload.[1][5]

-

Antiproliferative Effects: Inhibition of cardiac hypertrophy and fibrosis.[2][5]

This cascade of effects ultimately reduces cardiac workload and improves cardiac function in patients with heart failure.

A Case Study: Sacubitril and its Active Metabolite LBQ657

Sacubitril is a prodrug that, upon oral administration, is rapidly converted by esterases to its active metabolite, LBQ657.[8] LBQ657 is a potent and selective inhibitor of neprilysin.[9] The combination of Sacubitril with the angiotensin receptor blocker (ARB) Valsartan, known as an angiotensin receptor-neprilysin inhibitor (ARNI), has proven to be a highly effective therapy for heart failure with reduced ejection fraction.[10]

The dual mechanism of an ARNI is crucial. While neprilysin inhibition increases the levels of beneficial vasodilatory peptides, it also prevents the breakdown of vasoconstrictors like angiotensin II.[5][8] The concurrent blockade of the angiotensin II type 1 (AT1) receptor by Valsartan counteracts this potentially detrimental effect, leading to a net positive outcome of vasodilation and reduced neurohormonal activation.[1][8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of neprilysin inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 | Reference |

| Sacubitrilat (LBQ657) | Neprilysin | 5 nM | [9] |

| Thiorphan | Neprilysin | 6.9 nM | [9] |

Table 1: Inhibitory concentrations (IC50) of selected neprilysin inhibitors.

Experimental Protocols for Characterizing Neprilysin Inhibitors

The characterization of neprilysin inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Neprilysin Inhibition Assay (General Protocol)

Objective: To determine the IC50 of a test compound against neprilysin.

Materials:

-

Recombinant human neprilysin enzyme

-

Fluorogenic neprilysin substrate (e.g., Suc-Ala-Ala-Phe-AMC)

-

Test compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the neprilysin enzyme to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorometric plate reader (e.g., excitation at 380 nm, emission at 460 nm). The fluorescence is proportional to the rate of substrate cleavage.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Pathways

Signaling Pathway of Neprilysin and its Inhibition

References

- 1. droracle.ai [droracle.ai]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 4. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of LCZ696 [cfrjournal.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A-85380: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

As extensive research has yielded no publicly available information on a neuroscience compound designated "A-65282," it is highly probable that this is an internal, unpublished identifier or a typographical error. However, a well-characterized and structurally related compound, A-85380 , is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience research. This guide will provide an in-depth technical overview of A-85380, its function, and its application in neuroscience research, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Introduction:

A-85380 is a synthetic compound that has emerged as a critical tool for investigating the role of α4β2 nAChRs in the central nervous system. These receptors are implicated in a wide range of physiological and pathological processes, including learning and memory, attention, nicotine addiction, and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The high affinity and selectivity of A-85380 for the α4β2 subtype make it an invaluable ligand for characterizing the distribution, function, and therapeutic potential of these receptors.

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of A-85380 for various nAChR subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α4β2 | 0.043 | |

| α2β4 | 0.77 | |

| α7 | >10,000 | |

| α1β1γδ (muscle) | >10,000 |

| Functional Assay | Receptor Subtype | Potency (EC50, nM) | Efficacy (% of ACh max) | Reference |

| ⁸⁶Rb⁺ Efflux | α4β2 | 4.4 | 100 | |

| ⁸⁶Rb⁺ Efflux | α2β4 | 110 | 85 |

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol describes the methodology for determining the binding affinity of A-85380 to α4β2 nAChRs expressed in a cellular system.

Materials:

-

HEK (Human Embryonic Kidney) cells stably expressing human α4 and β2 nAChR subunits.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

[³H]-Epibatidine (radioligand).

-

A-85380 (test compound).

-

Nicotine (non-labeled competitor).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK-α4β2 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (50-100 µg of protein).

-

50 µL of [³H]-Epibatidine (final concentration ~0.2 nM).

-

50 µL of either buffer (for total binding), a saturating concentration of nicotine (10 µM, for non-specific binding), or varying concentrations of A-85380.

-

-

Incubate the plate at room temperature for 2-3 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the A-85380 concentration.

-

Determine the IC₅₀ (the concentration of A-85380 that inhibits 50% of specific [³H]-Epibatidine binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

⁸⁶Rb⁺ Efflux Assay for Functional Potency

This protocol measures the functional activity of A-85380 by assessing its ability to induce ion flux through the α4β2 nAChR channel.

Materials:

-

HEK-α4β2 cells.

-

Growth medium.

-

Loading buffer: Growth medium containing ⁸⁶RbCl (1 µCi/mL).

-

Wash buffer: 50 mM HEPES, pH 7.4, 142 mM NaCl, 5.6 mM KCl, 2.2 mM CaCl₂, 1.8 mM MgCl₂, 5.6 mM Glucose.

-

Stimulation buffer: Wash buffer containing varying concentrations of A-85380 or a maximal concentration of acetylcholine (ACh).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Plating and Loading:

-

Plate HEK-α4β2 cells in 24-well plates and grow to confluence.

-

Incubate the cells with loading buffer for 4-6 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.

-

-

Washing:

-

Aspirate the loading buffer and wash the cells four times with wash buffer to remove extracellular ⁸⁶Rb⁺.

-

-

Stimulation and Collection:

-

Add stimulation buffer containing the desired concentration of A-85380 or ACh to the wells and incubate for 2 minutes.

-

Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

-

-

Lysis and Counting:

-

Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail to both the supernatant and lysate samples and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition: (% Efflux) = (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

-

Plot the percentage of efflux against the logarithm of the A-85380 concentration.

-

Determine the EC₅₀ (the concentration of A-85380 that produces 50% of the maximal response) and the Emax (maximal efficacy) by non-linear regression analysis.

-

Signaling Pathways

A-85380, as an agonist at α4β2 nAChRs, initiates a cascade of intracellular events upon binding. The primary mechanism involves the opening of the ligand-gated ion channel, leading to the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the activation of voltage-gated calcium channels (VGCCs), further increasing intracellular Ca²⁺ levels. The rise in intracellular Ca²⁺ is a critical second messenger that triggers a variety of downstream signaling pathways.

Conclusion

A-85380 is a highly selective and potent agonist of the α4β2 nAChR. Its utility in neuroscience research is extensive, enabling detailed investigation of the physiological and pathological roles of this receptor subtype. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. The quantitative data underscores the compound's selectivity, which is a critical attribute for a pharmacological tool used to dissect complex neural circuits and signaling pathways.

A-65282 as a Tool for Studying Enkephalin Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data for the compound A-65282 is limited. Therefore, this guide utilizes the well-characterized dual enkephalinase inhibitor, RB-101 , and its active metabolites as a representative example to illustrate the principles and methodologies for studying enkephalin degradation.

Introduction: The Rationale for Dual Enkephalinase Inhibition

Endogenous enkephalins are neuropeptides that play a crucial role in pain modulation by acting on opioid receptors. However, their therapeutic potential is limited by their rapid degradation by two key enzymes: Neprilysin (NEP) and Aminopeptidase N (APN). Dual enkephalinase inhibitors (DENKIs) represent a promising therapeutic strategy by simultaneously blocking both of these enzymes. This dual inhibition leads to a significant increase in the half-life of endogenous enkephalins, thereby potentiating their natural analgesic effects. Compounds like this compound are valuable research tools for elucidating the physiological roles of enkephalins and for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Mechanism of Action: Protecting Endogenous Opioids

The primary mechanism of action of dual enkephalinase inhibitors is the competitive inhibition of both NEP and APN. NEP is a neutral endopeptidase that cleaves enkephalins at the Gly³-Phe⁴ bond, while APN is an aminopeptidase that removes the N-terminal tyrosine residue. By inhibiting these enzymes, DENKIs prevent the breakdown of enkephalins, leading to their accumulation in the synaptic cleft and enhanced activation of opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.

Quantitative Data: In Vitro and In Vivo Efficacy of a Representative DENKI

The following tables summarize the inhibitory potency and in vivo analgesic efficacy of the representative dual enkephalinase inhibitor, RB-101, and its active metabolites.

Table 1: In Vitro Inhibitory Potency of RB-101 Active Metabolites against Enkephalin-Degrading Enzymes

| Compound | Target Enzyme | Kᵢ (nM) |

| (S)-thiorphan | Neprilysin (NEP) | 1.3 |

| Bestatin | Aminopeptidase N (APN) | 20 |

Note: RB-101 is a prodrug that is metabolized in vivo to its active components, (S)-thiorphan and bestatin, which are potent inhibitors of NEP and APN, respectively.

Table 2: In Vivo Analgesic Efficacy of RB-101 in the Mouse Hot Plate Test

| Compound | Animal Model | Test | ED₅₀ (mg/kg, i.v.) | Antagonism |

| RB-101 | Mouse | Hot Plate | 9 | Naloxone |

The hot plate test is a standard model for assessing centrally mediated analgesia. The analgesic effect of RB-101 is reversed by the opioid antagonist naloxone, confirming its mechanism of action through the opioid system.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against NEP.

Materials:

-

Purified recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)

-

Test compound (e.g., RB-101 active metabolite (S)-thiorphan)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, followed by the NEP enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) kinetically over 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against APN.

Materials:

-

Purified porcine kidney APN

-

Chromogenic APN substrate (e.g., L-Leucine-p-nitroanilide)

-

Test compound (e.g., RB-101 active metabolite bestatin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well clear microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, followed by the APN enzyme.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Measure the absorbance at 405 nm kinetically over 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance signal.

-

Determine the IC₅₀ and Kᵢ values as described for the NEP inhibition assay.

In Vivo Analgesia Assays

Objective: To assess the centrally mediated analgesic effect of a test compound.

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Male Swiss mice (20-25 g)

-

Test compound (e.g., RB-101)

-

Vehicle control (e.g., saline)

-

Opioid antagonist (e.g., naloxone) for mechanism of action studies

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each mouse on the hot plate set at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Administer the test compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).

-

At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the latency to the nociceptive response.

-

For mechanism of action studies, administer the antagonist (e.g., naloxone) prior to the test compound.

-

Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Determine the ED₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway of Enkephalin Degradation and Inhibition

Experimental Workflow for In Vivo Analgesia Study

Conclusion

Dual enkephalinase inhibitors, exemplified here by RB-101, serve as powerful tools for investigating the endogenous opioid system and the physiological consequences of enkephalin degradation. The methodologies outlined in this guide provide a framework for the in vitro and in vivo characterization of such compounds. By preventing the breakdown of enkephalins, these inhibitors offer a promising avenue for the development of novel analgesics with a potentially improved safety profile compared to conventional opioids. Further research utilizing these tools will continue to enhance our understanding of pain pathophysiology and aid in the discovery of new therapeutic interventions.

Investigating the Role of Neprilysin: A Technical Guide to Inhibition Strategies

Disclaimer: No publicly available scientific literature or data could be found for the specific compound "A-65282" at the time of this writing. Therefore, this guide utilizes well-characterized and widely published neprilysin inhibitors, Sacubitril (and its active form Sacubitrilat ) and Thiorphan , as representative examples to illustrate the principles and methodologies for investigating the role of neprilysin.

Introduction to Neprilysin and Its Inhibition

Neprilysin (NEP), also known as neutral endopeptidase (NEP), is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a wide range of physiologically active peptides.[1][2] Its substrates include natriuretic peptides, angiotensin peptides, amyloid-beta (Aβ) peptides, substance P, and bradykinin, making it a key regulator in cardiovascular, renal, and neuronal systems.[3] Inhibition of neprilysin has emerged as a significant therapeutic strategy, particularly in the management of heart failure and as a potential approach for Alzheimer's disease.[4][5]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the investigation of neprilysin's function using chemical inhibitors. It details quantitative data for representative inhibitors, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Data for Representative Neprilysin Inhibitors

The inhibitory potency of compounds against neprilysin is a critical parameter in experimental design. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Inhibitor | Active Form | IC50 (nM) | Target | Notes |

| Sacubitril | Sacubitrilat (LBQ657) | 5 | Neprilysin | Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat.[6] |

| Thiorphan | Thiorphan | 6.9 | Neprilysin | A selective neprilysin inhibitor.[1][7] |

Experimental Protocols

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol describes a common method to measure neprilysin activity in various samples, including purified enzyme, cell lysates, and tissue homogenates, using a fluorogenic substrate.[3][8]

Materials:

-

Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Purified recombinant neprilysin (for positive control and standard curve)

-

Fluorogenic neprilysin substrate (e.g., Abz-based peptide)

-

Neprilysin inhibitor (e.g., Sacubitrilat or Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em wavelengths dependent on substrate)

-

Protease inhibitor cocktail (optional, for crude samples)

Procedure:

-

Sample Preparation:

-

Purified Enzyme: Dilute recombinant neprilysin to the desired concentration in Neprilysin Assay Buffer.

-

Cell Lysates: Harvest cells and lyse them in ice-cold Neprilysin Assay Buffer (optionally containing protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.

-

Tissue Homogenates: Homogenize tissue in ice-cold Neprilysin Assay Buffer and centrifuge to clarify the lysate.

-

-

Assay Setup:

-

Add 50 µL of sample (or assay buffer for blank) to wells of a 96-well black microplate.

-

To inhibitor wells, add a desired concentration of the neprilysin inhibitor (e.g., Sacubitrilat or Thiorphan). Add an equivalent volume of vehicle (e.g., DMSO or buffer) to control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Enzymatic Reaction:

-

Prepare the fluorogenic substrate solution in Neprilysin Assay Buffer according to the manufacturer's instructions.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[3][8]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Determine the percent inhibition by comparing the rate in the inhibitor-treated wells to the control wells.

-

Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

-

In Vivo Neprilysin Inhibition in a Rodent Model

This protocol outlines a general procedure for investigating the in vivo effects of a neprilysin inhibitor in a rodent model, for instance, in the context of cardiovascular or neurological disease.[9][10][11]

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Neprilysin inhibitor (e.g., Sacubitril/valsartan or Thiorphan) formulated for in vivo administration

-

Vehicle control

-

Method for drug administration (e.g., oral gavage, intraperitoneal injection, osmotic minipumps)

-

Equipment for endpoint analysis (e.g., blood pressure monitoring, echocardiography, tissue collection for biochemical assays)

Procedure:

-

Animal Model and Acclimation:

-

Select an appropriate animal model for the disease under investigation (e.g., a model of heart failure or an Alzheimer's disease transgenic mouse model).

-

Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

-

-

Experimental Groups:

-

Divide the animals into experimental groups, including:

-

Vehicle control group

-

Neprilysin inhibitor treatment group(s) (one or more doses)

-

Positive control group (if applicable)

-

-

-

Drug Administration:

-

Administer the neprilysin inhibitor or vehicle to the animals according to the chosen route and dosing schedule. The duration of treatment will depend on the specific research question. For example, in a study of doxorubicin-induced cardiotoxicity, rats were treated daily by oral gavage with Sacubitril/valsartan (68 mg/kg) for 4 to 6 weeks.[9]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for any adverse effects throughout the study.

-

At the end of the treatment period, perform the planned endpoint analyses. This may include:

-

Cardiovascular parameters: Blood pressure measurement, echocardiography to assess cardiac function.

-

Biochemical analysis: Collection of blood and/or tissues to measure levels of neprilysin substrates (e.g., natriuretic peptides, Aβ peptides) and biomarkers of disease.

-

Histological analysis: Examination of tissue sections for pathological changes.

-

-

-

Data Analysis:

-

Statistically compare the data from the treatment and control groups to determine the effect of neprilysin inhibition.

-

Signaling Pathways and Experimental Workflows

Neprilysin in Cardiovascular Regulation

Neprilysin plays a critical role in cardiovascular homeostasis by degrading natriuretic peptides (ANP, BNP), which are key mediators of vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS). Inhibition of neprilysin increases the bioavailability of these peptides, leading to beneficial cardiovascular effects.

Caption: Neprilysin's role in cardiovascular regulation.

Neprilysin in Amyloid-Beta Degradation

In the central nervous system, neprilysin is a major enzyme responsible for the degradation of amyloid-beta (Aβ) peptides, the accumulation of which is a hallmark of Alzheimer's disease.[2][12][13] Inhibition of neprilysin can therefore impact Aβ clearance.

Caption: Role of neprilysin in amyloid-beta degradation.

Experimental Workflow for In Vitro Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing neprilysin inhibitors in vitro.

Caption: Workflow for in vitro neprilysin inhibitor screening.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neprilysin Inhibitors in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sacubitril | Neprilysin | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Acute Inhibition of Intestinal Neprilysin Enhances Insulin Secretion via GLP-1 Receptor Signaling in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteolytic Degradation of Αβ by Neprilysin and Other Peptidases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A-65282 and its effects on substance P metabolism

An In-Depth Technical Guide on the Metabolism of Substance P

Introduction

Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, that plays a crucial role in a wide array of physiological and pathological processes.[1][2] Encoded by the TAC1 gene, SP is widely distributed throughout the central and peripheral nervous systems and is also expressed by immune cells.[1] It exerts its biological effects through interaction with G protein-coupled neurokinin receptors (NKRs), primarily the neurokinin-1 receptor (NK1R).[1] The activation of these receptors triggers complex intracellular signaling cascades, including the IP3/DAG and cAMP pathways, leading to diverse cellular responses.[1]

The biological activity of Substance P is tightly regulated by its metabolism, which involves enzymatic degradation into various smaller peptide fragments. These metabolites are not merely inactive byproducts; some retain biological activity and can modulate NK1R signaling, sometimes in ways distinct from the parent peptide.[3][4][5] This guide provides a comprehensive overview of Substance P metabolism, its functional consequences, and the experimental methodologies used to study these processes.

It is important to note that a search for the compound "A-65282" in the context of Substance P metabolism did not yield any relevant results in the public domain. The available information suggests that this compound is a bacterial DNA gyrase inhibitor.[6] Therefore, this guide will focus exclusively on the metabolism of Substance P.

Substance P Metabolic Pathways

The metabolism of Substance P occurs through the enzymatic cleavage of its peptide bonds, primarily by peptidases. This degradation can occur at both the N-terminus and the C-terminus of the peptide, giving rise to a variety of metabolites.

Key Enzymes in Substance P Metabolism

Several enzymes are known to be involved in the breakdown of Substance P. These include:

-

Neutral endopeptidase (NEP or neprilysin): A key enzyme in the inactivation of many biologically active peptides.

-

Angiotensin-converting enzyme (ACE): Known for its role in the renin-angiotensin system, it also degrades Substance P.

-

Dipeptidyl peptidase IV (DPP-IV): Cleaves dipeptides from the N-terminus of peptides.

-

Endopeptidase-24.15: A metalloendopeptidase involved in the processing of several neuropeptides.

Major Metabolites of Substance P

The enzymatic degradation of Substance P results in a variety of N-terminal and C-terminal fragments. Studies have identified several key metabolites in different biological systems, including the blood-brain barrier and various cell types.[3][7][8]

Some of the major and minor metabolites identified include:

The relative abundance of these metabolites can vary depending on the cell type and the specific enzymatic milieu. For instance, in vitro studies with fibroblasts, cardiac atrial endothelial cells, and peritoneal macrophages have shown that SP(5-11) is often the most abundant metabolite.[3]

Functional Consequences of Substance P Metabolism

The metabolism of Substance P is not simply a process of inactivation. The resulting metabolites can have distinct biological activities, leading to a phenomenon known as biased agonism, where different ligands (in this case, SP and its metabolites) acting on the same receptor (NK1R) can preferentially activate certain downstream signaling pathways over others.

Differential Activation of Second Messenger Pathways

Full-length Substance P is capable of activating both the Gαq/phospholipase C pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the Gαs/adenylyl cyclase pathway, resulting in the accumulation of cyclic AMP (cAMP).[3][4][5] However, N-terminal metabolites of SP, such as SP(3-11), SP(5-11), and SP(6-11), have been shown to retain the ability to increase intracellular calcium but lose their capacity to stimulate cAMP production.[3][4][5] This differential signaling has significant implications for the cellular responses elicited by Substance P under different metabolic conditions.

Physiological and Pathophysiological Implications

The differential signaling of Substance P metabolites has been implicated in a variety of physiological and pathological processes, including:

-

Inflammation: Substance P is a key mediator of neurogenic inflammation.[9] The generation of metabolites with altered signaling properties could modulate the inflammatory response.

-

Pain Perception: As a primary neurotransmitter in nociceptive pathways, the metabolism of Substance P in the spinal cord can influence pain transmission.

-

Wound Healing and Tissue Repair: Substance P is known to promote cell proliferation and wound healing.[2] The balance between the full-length peptide and its metabolites may fine-tune these processes.

-

Cardiovascular Function: In the cardiovascular system, Substance P can induce vasodilation and has been implicated in cardiac remodeling.[3] The metabolic profile of SP in cardiac tissues could therefore impact cardiovascular health.

Quantitative Data on Substance P and its Metabolites

The following table summarizes key quantitative data related to the biological activity of Substance P and its metabolites from in vitro studies.

| Ligand | Assay | EC50 (-log M) | Cell Type | Reference |

| Substance P | [Ca2+]i increase | 8.5 ± 0.3 | HEK293-NK1R | [3][5] |

| Substance P | cAMP accumulation | 7.8 ± 0.1 | HEK293-NK1R | [3][5] |

| SP(2-11) | [Ca2+]i increase | 8.2 ± 0.1 | HEK293-NK1R | [3] |

| SP(2-11) | cAMP accumulation | No activity | HEK293-NK1R | [3] |

| SP(3-11) | [Ca2+]i increase | 8.0 ± 0.1 | HEK293-NK1R | [3] |

| SP(3-11) | cAMP accumulation | No activity | HEK293-NK1R | [3] |

| SP(5-11) | [Ca2+]i increase | 7.5 ± 0.1 | HEK293-NK1R | [3] |

| SP(5-11) | cAMP accumulation | No activity | HEK293-NK1R | [3] |

| SP(6-11) | [Ca2+]i increase | 7.0 ± 0.1 | HEK293-NK1R | [3] |

| SP(6-11) | cAMP accumulation | No activity | HEK293-NK1R | [3] |

Experimental Protocols for Studying Substance P Metabolism

A variety of experimental methods are employed to investigate the metabolism of Substance P and the biological activities of its metabolites.

In Vitro Metabolism Assays

These assays are used to identify the metabolites produced by specific cell types or enzyme preparations.

-

Cell-Based Metabolism Assay:

-

Culture cells of interest (e.g., fibroblasts, endothelial cells, macrophages) to near confluency.[3]

-

Incubate the cells with a known concentration of Substance P (e.g., 1.5 µM) in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a defined period (e.g., 60 minutes).[3]

-

Collect aliquots of the incubation medium at different time points.[3]

-

Stop the enzymatic reaction by adding an acid (e.g., 0.1% formic acid).[3]

-

Analyze the samples for the presence of Substance P and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8]

-

Second Messenger Assays

These assays are used to determine the functional activity of Substance P and its metabolites at the NK1R.

-

Intracellular Calcium Mobilization Assay:

-

Culture cells expressing the NK1R (e.g., HEK293-NK1R).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of Substance P or its metabolites.

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

-

cAMP Accumulation Assay:

-

Culture cells expressing the NK1R.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of Substance P or its metabolites.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar method.

-

Visualizations of Substance P Metabolism and Signaling

Substance P Metabolic Pathway

Caption: Enzymatic degradation of Substance P into N- and C-terminal metabolites.

Differential Signaling of Substance P and its Metabolites at the NK1R

Caption: Biased agonism at the NK1R by Substance P and its N-terminal metabolites.

Conclusion

The metabolism of Substance P is a critical determinant of its biological function. The generation of metabolites with distinct signaling properties adds a layer of complexity to the tachykinin system and has profound implications for both normal physiology and a range of pathological conditions. A thorough understanding of the enzymes involved in Substance P metabolism, the resulting metabolites, and their differential effects on NK1R signaling is essential for the development of novel therapeutic strategies targeting this important neuropeptide system. Future research in this area will likely focus on elucidating the specific roles of different metabolites in various disease states and on identifying ways to modulate Substance P metabolism for therapeutic benefit.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

An In-Depth Technical Guide to the Pharmacology of A-65282

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65282 is an experimental isothiazoloquinolone compound identified as a topoisomerase II inhibitor. This document provides a comprehensive overview of its pharmacological properties, drawing from available preclinical data. The core mechanism of this compound involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This guide summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols for its assessment, and explores the potential signaling pathways affected by its mechanism of action. The information is presented to support further research and development of this and related compounds.

Introduction

Topoisomerase II enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and chromosome condensation and segregation. By introducing transient double-strand breaks, these enzymes allow for the passage of another DNA segment, thereby untangling complex DNA structures. Due to their essential role in proliferating cells, topoisomerase II has been a key target for the development of anticancer agents. This compound belongs to the isothiazoloquinolone class of compounds and has demonstrated activity against both bacterial and eukaryotic type II topoisomerases. Its ability to induce DNA breakage mediated by topoisomerase II positions it as a compound of interest for further investigation in oncology and potentially as an antibacterial agent.

Mechanism of Action

This compound functions as a topoisomerase II inhibitor. These inhibitors can be broadly categorized as either "poisons," which stabilize the covalent topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without necessarily increasing DNA cleavage. The available data suggests that this compound acts as a topoisomerase II poison, inducing considerable DNA breakage.

Quantitative Data

| Parameter | Value | Assay | Organism/Enzyme Source |

| IC₅₀ (DNA Unknotting) | 8 - 25 µg/mL* | P4 Unknotting Assay | Calf Thymus Topoisomerase II |

| DNA Breakage Activity | Evident at 4 µg/mL | DNA Breakage Assay | Calf Thymus Topoisomerase II |

*Note: The IC₅₀ value for DNA unknotting was reported for a group of isothiazoloquinolones including this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of topoisomerase II inhibitors like this compound.

Topoisomerase II DNA Decatenation (Unknotting) Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in sterile water.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Initiate the reaction by adding a diluted solution of Topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis:

The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles compared to the enzyme-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow for DNA Decatenation Assay

Caption: Workflow for Topoisomerase II DNA Decatenation Assay.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Cleavage Buffer (similar to assay buffer but may have different salt concentrations)

-

Stop Buffer (e.g., 1% SDS, 50 mM EDTA)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing the 10x cleavage buffer and supercoiled plasmid DNA.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Initiate the reaction by adding Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding stop buffer, followed by Proteinase K to digest the enzyme.

-

Incubate at 50°C for 30-60 minutes.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate supercoiled, nicked, and linear DNA.

-

Stain the gel and visualize.

Data Analysis:

The induction of DNA cleavage is observed by the appearance of linear DNA (form III) from the supercoiled substrate (form I). The amount of linear DNA is quantified relative to the total DNA in the lane.

Experimental Workflow for DNA Cleavage Assay

Caption: Workflow for Topoisomerase II-mediated DNA Cleavage Assay.

Signaling Pathways

The inhibition of topoisomerase II and the resulting DNA damage can trigger various cellular signaling pathways. While direct studies on this compound are limited, the known consequences of topoisomerase II inhibition provide a framework for potential downstream effects.

DNA Damage Response (DDR) Pathway

Topoisomerase II poisons that induce double-strand breaks (DSBs) are potent activators of the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway Activation

Caption: this compound induces DNA damage, activating the DDR pathway.

Potential Modulation of Other Signaling Pathways

Inhibition of topoisomerase II can also indirectly affect other signaling cascades. For instance, some topoisomerase inhibitors have been shown to activate the p38 MAPK pathway, leading to a delay in the G2/M transition of the cell cycle. Furthermore, the cellular stress induced by DNA damage can impact metabolic pathways, such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and survival.[1]

Conclusion

This compound is an isothiazoloquinolone that demonstrates inhibitory activity against topoisomerase II, leading to the induction of DNA double-strand breaks. While specific quantitative binding data remains to be fully elucidated, its functional inhibition has been characterized through in vitro assays. The primary mechanism of action suggests that this compound activates the DNA damage response pathway, a hallmark of many effective anticancer agents. Further investigation into its precise binding mode, isoform selectivity (TOP2A vs. TOP2B), and a more detailed characterization of its effects on cellular signaling pathways will be crucial for its future development as a potential therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such continued research.

References

The Quest for A-65282: Navigating the Landscape of Amyloid-Beta Clearance Research

A comprehensive search for the compound designated A-65282 in the context of amyloid-beta clearance has yielded no specific publicly available research, clinical data, or experimental protocols under this identifier. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in scientific literature, a discontinued project, or a misidentification.

While information directly pertaining to this compound is unavailable, the broader field of amyloid-beta (Aβ) clearance is a cornerstone of Alzheimer's disease (AD) research. Understanding the established and emerging mechanisms for removing toxic Aβ peptides from the brain is critical for the development of novel therapeutics. This guide will provide an in-depth overview of the core principles, experimental approaches, and signaling pathways central to the study of amyloid-beta clearance, offering a foundational framework for researchers, scientists, and drug development professionals.

The Challenge of Amyloid-Beta Accumulation

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta plaques in the brain.[1][2] This accumulation is believed to result from an imbalance between the production and clearance of Aβ peptides.[1][2][3] While the amyloid cascade hypothesis has been a dominant theory, the failure of many clinical trials targeting Aβ production has shifted focus towards enhancing its removal.[1][4] Impaired clearance mechanisms are now considered a critical factor in the pathogenesis of sporadic, late-onset AD.[3][5]

Key Mechanisms of Amyloid-Beta Clearance

The brain employs several intricate pathways to clear amyloid-beta, broadly categorized as enzymatic degradation, cellular uptake, and transport across the blood-brain barrier (BBB).

Table 1: Major Amyloid-Beta Clearance Pathways

| Clearance Mechanism | Key Players | Description |

| Enzymatic Degradation | Neprilysin (NEP), Insulin-degrading enzyme (IDE), Matrix metalloproteinases (MMPs) | Proteases that directly cleave and inactivate Aβ peptides in the brain parenchyma.[1] |

| Cellular Uptake (Phagocytosis) | Microglia, Astrocytes | Glial cells that recognize and engulf Aβ aggregates for lysosomal degradation.[1] |

| Blood-Brain Barrier Transport | Low-density lipoprotein receptor-related protein 1 (LRP1), P-glycoprotein (P-gp) | Transporters on the endothelial cells of the BBB that mediate the efflux of Aβ from the brain into the peripheral circulation. |

| Glymphatic System | Perivascular spaces, Aquaporin-4 (AQP4) | A recently described system that facilitates the bulk flow of cerebrospinal fluid (CSF) and interstitial fluid (ISF), clearing solutes including Aβ from the brain parenchyma.[2] |

| Peripheral Sink | - | The hypothesis that lowering Aβ levels in the peripheral blood can create a gradient that draws Aβ out of the brain.[6] |

Experimental Protocols for Studying Amyloid-Beta Clearance

Evaluating the efficacy of a potential therapeutic agent like the conceptual "this compound" would involve a series of well-defined in vitro and in vivo experiments.

In Vitro Assays

-

Cell-based Aβ Uptake Assay:

-

Objective: To determine if the compound enhances the uptake of Aβ by microglia or astrocytes.

-

Methodology:

-

Culture primary microglia or astrocytes.

-

Treat cells with varying concentrations of the test compound.

-

Add fluorescently labeled Aβ oligomers or fibrils to the culture medium.

-

Incubate for a specified period.

-

Wash cells to remove extracellular Aβ.

-

Quantify intracellular fluorescence using flow cytometry or fluorescence microscopy.

-

-

-

Aβ Degradation Assay:

-

Objective: To assess if the compound increases the enzymatic degradation of Aβ.

-

Methodology:

-

Prepare brain homogenates or use recombinant Aβ-degrading enzymes (e.g., NEP, IDE).

-

Incubate synthetic Aβ peptides with the enzyme source in the presence or absence of the test compound.

-

Terminate the reaction at various time points.

-

Measure the amount of remaining Aβ using ELISA or Western blot.

-

-

In Vivo Models

-

Transgenic Mouse Models of AD:

-

Objective: To evaluate the effect of the compound on Aβ plaque burden and cognitive function in a living organism.

-

Common Models: APP/PS1, 5xFAD mice.

-

Methodology:

-

Administer the test compound to aged transgenic mice over a chronic period (e.g., several months).

-

Monitor cognitive performance using behavioral tests (e.g., Morris water maze, Y-maze).

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Quantify Aβ plaque load using immunohistochemistry and ELISA.

-

Measure levels of soluble and insoluble Aβ.

-

-

Signaling Pathways Implicated in Amyloid-Beta Clearance

The regulation of Aβ clearance is a complex process involving multiple signaling pathways. Modulating these pathways is a key strategy for therapeutic intervention.

Caption: Key pathways involved in amyloid-beta clearance from the brain.

A hypothetical compound like this compound could potentially act on one or more of these pathways. For instance, it could be an agonist for a receptor on microglia that enhances their phagocytic activity, or it could upregulate the expression of Aβ-degrading enzymes.

Caption: A generalized workflow for the preclinical evaluation of an Aβ clearance-enhancing compound.

Conclusion

While the specific entity "this compound" remains elusive in the public scientific domain, the principles and methodologies for investigating amyloid-beta clearance are well-established. Researchers in this field continue to explore novel compounds and mechanisms to address the critical challenge of Aβ accumulation in Alzheimer's disease. The development of a successful therapeutic will likely involve a multi-faceted approach, potentially combining strategies that enhance clearance with those that reduce production or prevent aggregation of this neurotoxic peptide. Future disclosures of preclinical compounds will be eagerly anticipated by the scientific community.

References

- 1. The Amyloid-Beta Clearance: From Molecular Targets to Glial and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clearance systems in the brain—implications for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decreased Clearance of CNS Amyloid-β in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clearance of amyloid-beta in Alzheimer's disease: shifting the action site from center to periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for impaired amyloid β clearance in Alzheimer's disease | CoLab [colab.ws]

- 6. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of MO-8282 (Setiptiline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial pharmacological characterization of MO-8282, a tetracyclic antidepressant compound later known as Setiptiline. The document details its mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

MO-8282 (Setiptiline) is a tetracyclic antidepressant (TeCA) developed in Japan.[1][2][3] It emerged from research programs seeking novel antidepressant agents with improved efficacy and side-effect profiles compared to existing tricyclic antidepressants. Structurally, it is an analogue of mianserin.[1] The initial characterization of MO-8282 revealed a unique pharmacological profile, primarily acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][3][4][5] This guide summarizes the pivotal preclinical studies that elucidated its mechanism of action and established its initial pharmacological properties.

Discovery and Synthesis

Initial synthesis and development of MO-8282 were conducted by Mochida Pharmaceutical in Japan, leading to its launch for the treatment of depression in 1989.[1][2][3]

Pharmacological Profile

The primary mechanism of action of MO-8282 is attributed to its antagonist activity at α2-adrenergic and serotonin receptors, alongside inhibition of norepinephrine reuptake.[1][3][4][5]

Receptor and Transporter Binding Affinities

The initial characterization of a novel compound involves determining its binding affinity for a range of molecular targets. The following table summarizes the available quantitative data for MO-8282 (Setiptiline) at key central nervous system receptors and transporters.

| Target | Ligand/Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Serotonin Transporter (SERT) | Radioligand Binding | Rat | >10,000 | [1] | |

| Norepinephrine Transporter (NET) | Radioligand Binding | Rat | 220 | [1] | |

| Dopamine Transporter (DAT) | Radioligand Binding | Rat | >10,000 | [1] | |

| 5-HT₁ₑ Receptor | cAMP Accumulation Assay | Human | 171.0 | [6] | |

| 5-HT₁բ Receptor | cAMP Accumulation Assay | Human | 64.6 | [6] |

Note: Kᵢ and IC₅₀ values are measures of binding affinity and inhibitory potency, respectively. A lower value indicates a higher affinity or potency.

Functional Activity

Beyond binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

α2-Adrenergic Receptor Antagonism: Early studies demonstrated that MO-8282 possesses α2-adrenergic receptor blocking activity. It inhibited the specific binding of ³H-clonidine to rat cerebro-cortical membrane fractions approximately five times more potently than mianserin.[7] Further, it competed with clonidine in the twitch response of the isolated guinea-pig ileum under field stimulation, indicative of its antagonist properties at these receptors.[7] The antagonism of presynaptic α2-autoreceptors is believed to relieve the feedback inhibition of norepinephrine release, thereby increasing noradrenergic neurotransmission.[2]

-

Serotonin Receptor Activity: MO-8282 is characterized as a serotonin receptor antagonist, likely at the 5-HT₂, 5-HT₂ₐ, 5-HT₂𝒸, and/or 5-HT₃ subtypes.[3][4][5] Paradoxically, recent research has revealed that Setiptiline acts as a potent full agonist at both the 5-HT₁ₑ and 5-HT₁բ receptors.[6] This highlights the complex polypharmacology of the compound.

-

Norepinephrine Reuptake Inhibition: MO-8282 inhibits the norepinephrine transporter (NET), as evidenced by an IC₅₀ value of 220 nM in rat brain preparations.[1] This action contributes to the enhancement of noradrenergic signaling in the synapse.

-

In Vivo Pharmacology: In vivo studies in rats indicated that administration of MO-8282 (30 mg/kg) for 15 days accelerated the turnover rate of norepinephrine in the brain, while not affecting dopamine and serotonin turnover.[7] This is consistent with its primary action on the noradrenergic system.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: MO-8282 Mechanism of Action on Noradrenergic Neurons.

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of MO-8282.

Radioligand Binding Assay (Generic Protocol)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[8]

Objective: To determine the inhibitory constant (Kᵢ) of MO-8282 for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]clonidine for α2-adrenergic receptors).

-

MO-8282 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue preparation in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of MO-8282.

-

Incubation: To each well, add the membrane preparation, the radioligand at a concentration near its Kₑ, and either assay buffer (for total binding), a saturating concentration of a known competing ligand (for non-specific binding), or the desired concentration of MO-8282. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MO-8282 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Norepinephrine Reuptake Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the uptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.[9][10]

Objective: To determine the IC₅₀ of MO-8282 for the inhibition of norepinephrine reuptake.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus) or a cell line stably expressing the human norepinephrine transporter (hNET).[10]

-

[³H]Norepinephrine.

-

MO-8282 stock solution.

-

Krebs-Ringer buffer (or similar physiological buffer).

-

Wash buffer (ice-cold buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation. If using cells, culture them to an appropriate density.

-

Assay Setup: Pre-incubate the synaptosomes or cells in buffer with a range of concentrations of MO-8282 or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding [³H]Norepinephrine to each well. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold wash buffer to remove extracellular [³H]Norepinephrine.

-

Quantification: Lyse the synaptosomes or cells on the filters and measure the trapped radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of [³H]Norepinephrine taken up at each concentration of MO-8282. Plot the percentage of inhibition of uptake against the logarithm of the MO-8282 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The initial characterization of MO-8282 (Setiptiline) established it as a novel tetracyclic antidepressant with a distinct pharmacological profile. Its primary mechanisms of action, α2-adrenergic receptor antagonism and norepinephrine reuptake inhibition, contribute to an enhancement of noradrenergic neurotransmission. While also demonstrating activity at serotonin receptors, its profile differs significantly from that of typical tricyclic antidepressants and selective serotonin reuptake inhibitors. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further research into its complex interactions with various serotonin receptor subtypes continues to reveal new facets of its pharmacology.

References

- 1. Setiptiline - Wikipedia [en.wikipedia.org]

- 2. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Setiptiline maleate - Ace Therapeutics [acetherapeutics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pharmacological studies of MO-8282, a new antidepressant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling A-65282: A Case of Mistaken Identity in Neuropeptide Research

Initial investigations into the compound A-65282 have revealed that its primary mechanism of action is not within the realm of neuropeptide signaling, as initially queried. Instead, scientific literature identifies this compound as an experimental isothiazoloquinolone, a class of compounds primarily investigated for their antibacterial properties through the inhibition of bacterial DNA gyrase. This technical guide aims to clarify the established role of this compound and redirect researchers to its correct classification and known biological impact, while also providing a general overview of neuropeptide signaling pathways for contextual understanding.

This compound was developed by Abbott Laboratories and is categorized as a bacterial DNA gyrase inhibitor.[1] Its development, however, has been discontinued.[1] The compound's activity centers on type II topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[1] Specifically, this compound has been shown to induce DNA breakage mediated by calf thymus topoisomerase II, highlighting its potential as a topoisomerase-directed agent.[1]

This established mechanism of action fundamentally diverges from the intricate signaling cascades governed by neuropeptides. Neuropeptides are a diverse class of signaling molecules that modulate a wide array of physiological processes through their interaction with specific G-protein coupled receptors (GPCRs).

General Neuropeptide Signaling Pathways

To aid researchers who may be broadly interested in neuropeptide signaling, a generalized overview of these pathways is presented below. Neuropeptides, upon binding to their cognate GPCRs, can trigger a variety of intracellular signaling cascades. Two of the most common pathways are the adenylyl cyclase and phospholipase C pathways.

Adenylyl Cyclase Pathway

Activation of certain neuropeptide receptors leads to the stimulation or inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger, cAMP, then activates Protein Kinase A (PKA), which in turn phosphorylates a host of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Phospholipase C Pathway

Alternatively, neuropeptide receptor activation can stimulate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC then modulate the activity of various cellular proteins to elicit a physiological response.

Experimental Protocols in Neuropeptide Research

Given that this compound does not interact with neuropeptide signaling pathways, providing specific experimental protocols for its study in this context is not feasible. However, for researchers interested in studying the effects of a novel compound on neuropeptide signaling, a general experimental workflow is outlined below.

Conclusion

The compound this compound is a bacterial DNA gyrase inhibitor and is not associated with the modulation of neuropeptide signaling pathways. Researchers and drug development professionals are advised to consult the appropriate literature for its antibacterial and topoisomerase-inhibiting properties. While the initial query regarding this compound's impact on neuropeptide signaling appears to be based on a misidentification, the broader field of neuropeptide research continues to be a fertile ground for the discovery of novel therapeutics targeting a wide range of diseases. The generalized pathways and experimental workflows provided herein offer a foundational understanding for those new to this complex and exciting area of study.

References

Methodological & Application

Application Note: A Representative In Vitro Assay for Determining the Potency of A-65282, a Putative Neprilysin Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public data or established protocols for a compound specifically named "A-65282" were found. This document provides a representative, general-purpose protocol for determining the in vitro inhibitory activity of a test compound against neprilysin, using "this compound" as an example. The data presented herein is illustrative and for demonstration purposes only.

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-containing metalloproteinase that degrades a variety of signaling peptides.[1][2][3] Its substrates include natriuretic peptides, bradykinin, and amyloid-beta peptides, making it a significant therapeutic target for cardiovascular diseases, such as heart failure, and neurological conditions like Alzheimer's disease.[2][4][5] The development of potent and specific NEP inhibitors is a key focus in pharmaceutical research.[2][5]

This application note details a robust and reproducible fluorometric in vitro assay to determine the inhibitory potency (IC50) of a test compound, designated here as this compound, against recombinant human neprilysin. The assay is based on the cleavage of a specific, fluorogenic neprilysin substrate.[1][2][6] In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.[2]

Quantitative Data Summary

The inhibitory activity of this compound was quantified by determining the concentration required for 50% inhibition (IC50) of neprilysin activity. Thiorphan, a known neprilysin inhibitor, was used as a positive control.[7] The results are summarized below.

Table 1: Dose-Response Data for this compound against Neprilysin Activity (Illustrative Data)

| Concentration of this compound (nM) | % Inhibition of Neprilysin Activity |

| 0.1 | 5.2% |

| 1 | 15.8% |

| 5 | 48.9% |

| 10 | 65.1% |

| 50 | 88.4% |

| 100 | 95.3% |

| 500 | 98.1% |

| 1000 | 99.2% |

Table 2: Summary of IC50 Values (Illustrative Data)

| Compound | IC50 (nM) |

| This compound | 5.5 nM |

| Thiorphan (Control) | 6.9 nM[7] |

Experimental Workflow Diagram

The following diagram outlines the major steps in the neprilysin inhibition assay protocol.

Caption: Workflow for the in vitro neprilysin inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from standard fluorometric neprilysin inhibitor screening assays.[2][8]

Required Materials

-

Reagents:

-

Recombinant Human Neprilysin (NEP) Enzyme

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5) [Note: Samples should not contain EDTA/EGTA][1]

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control: Thiorphan, dissolved in DMSO

-

Dimethyl Sulfoxide (DMSO)

-

-

Equipment:

Reagent Preparation

-

NEP Assay Buffer: Prepare and bring to room temperature before use.

-

NEP Enzyme Working Solution: Reconstitute lyophilized NEP enzyme in NEP Assay Buffer to a stock concentration. Immediately before use, dilute the stock to the final working concentration (e.g., 2X the final assay concentration) in cold NEP Assay Buffer. Keep on ice.

-

NEP Substrate Working Solution: Prepare a 2X working solution of the fluorogenic substrate by diluting the stock in NEP Assay Buffer. Protect from light.

-

Test Compound (this compound) and Control Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in 100% DMSO (e.g., 10 points, 3-fold dilutions).

-

Prepare a similar dilution series for the Thiorphan positive control.

-

Create an intermediate dilution plate by diluting each DMSO concentration into NEP Assay Buffer to create 4X final concentration solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Assay Procedure

The total volume for each well is 100 µL.[1]

-

Plate Setup:

-